molecular formula C17H18BrN3O2 B2529058 1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 708241-96-7

1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B2529058
CAS No.: 708241-96-7
M. Wt: 376.254
InChI Key: BDTADVQLXVDSMJ-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety linked to a triazole ring via a propanol chain, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.

    Formation of the Naphthyl Ether: The bromonaphthalene is then reacted with an appropriate alcohol under basic conditions to form the naphthyl ether.

    Attachment of the Triazole Ring: The final step involves the reaction of the naphthyl ether with 3,5-dimethyl-1H-1,2,4-triazole under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-[(6-bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: This compound is similar in structure but lacks the triazole ring.

    1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol: This compound features a pyrazole ring instead of a triazole ring.

Uniqueness

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of both the bromonaphthalene and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-19-12(2)21(20-11)9-16(22)10-23-17-6-4-13-7-15(18)5-3-14(13)8-17/h3-8,16,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTADVQLXVDSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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